

Toxicological Profile of Direct Black 168: An In-depth Technical Guide

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Compound of Interest

Compound Name: Direct Black 168

Cat. No.: B12375425

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Disclaimer: This document provides a comprehensive overview of the available toxicological data for C.I. **Direct Black 168**. Due to a significant lack of specific toxicological studies on this substance, this guide incorporates data from closely related and better-studied benzidine-based azo dyes as surrogates to provide a more complete toxicological profile. The direct extrapolation of toxicity data from these surrogates to **Direct Black 168** should be approached with caution.

Executive Summary

Direct Black 168 is a trisazo dye used in the textile and paper industries.^[1] Toxicological data specific to **Direct Black 168** is sparse and primarily limited to information from Safety Data Sheets (SDSs). These sources indicate low acute toxicity via oral and dermal routes. However, for critical endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity, there is a consistent lack of available data. A significant concern with azo dyes derived from benzidine is their potential metabolism to benzidine, a known human carcinogen.^{[2][3][4]} This guide synthesizes the available information on **Direct Black 168** and provides a detailed toxicological profile of surrogate benzidine-based dyes, including Direct Black 38, Direct Blue 6, and Direct Brown 95, for which extensive studies have been conducted. Detailed experimental protocols for key toxicological endpoints are also provided to aid in the design and evaluation of future studies.

Chemical and Physical Properties of Direct Black 168

Property	Value	Reference
C.I. Name	Direct Black 168	[5]
CAS Number	85631-88-5 / 83046-38-2	[5]
Molecular Formula	C34H23N8Na3O11S3	[5]
Molecular Weight	884.76 g/mol	[5]
Appearance	Black Powder	[5]
Odor	Odorless	[5]

Toxicological Data

Acute Toxicity

Data for **Direct Black 168** is limited to summary information from SDSs.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 5000 mg/kg	[6]
LD50	Rat	Dermal	> 2000 mg/kg	[6]

Irritation and Sensitization

Information regarding the irritation and sensitization potential of **Direct Black 168** is inconsistent across various SDSs. Some sources indicate it may be irritating to the eyes and skin, particularly in sensitive individuals, while others state there is no available data.[5][6] One source suggests it is an eye irritant (Risk Phrase R36).[6]

Endpoint	Result	Reference
Eye Irritation	May cause irritation.	[5][6]
Skin Irritation	Prolonged or repeated contact may cause skin irritation.	[5]
Skin Sensitization	No data available.	[5]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available for the carcinogenicity, mutagenicity, or reproductive toxicity of **Direct Black 168**.^[5] However, due to its classification as a benzidine-based dye, there is a significant concern for its carcinogenic potential following metabolic activation.

Toxicological Data of Surrogate Benzidine-Based Dyes

Due to the lack of specific data for **Direct Black 168**, the following tables summarize the findings for well-studied surrogate benzidine-based dyes: Direct Black 38, Direct Blue 6, and Direct Brown 95. These dyes have been shown to be carcinogenic in animal studies.^{[2][7][8]}

Table 3.4.1: Carcinogenicity of Surrogate Benzidine-Based Dyes in Rats (13-Week Subchronic Study)^{[7][8]}

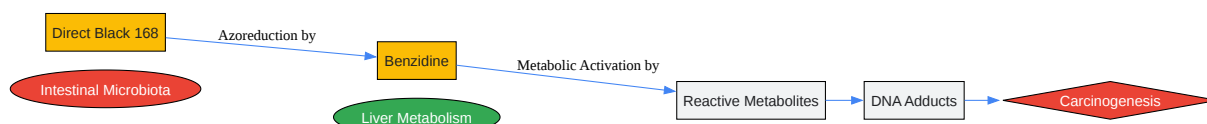
Compound	Sex	Key Findings
Direct Black 38	Male	Hepatocellular carcinomas and neoplastic nodules.
Female	Neoplastic nodules.	
Direct Blue 6	Male	Hepatocellular carcinomas and neoplastic nodules.
Female	Hepatocellular carcinomas and neoplastic nodules.	
Direct Brown 95	Male	No hepatocellular carcinomas or neoplastic nodules; preneoplastic lesions observed.
Female	Hepatocellular carcinomas and neoplastic nodules.	

Table 3.4.2: Mutagenicity of Surrogate Benzidine-Based Dyes

Compound	Test System	Result	Reference
Direct Black 38	Salmonella typhimurium (Ames test)	Mutagenic	[2]

Signaling and Metabolic Pathways

The primary toxicological concern for benzidine-based dyes is their metabolic conversion to benzidine, a known human carcinogen. This process, known as azoreduction, is primarily carried out by the intestinal microbiota.[9][10] The released benzidine can then be absorbed and undergo further metabolic activation in the liver, leading to the formation of reactive intermediates that can bind to DNA and initiate carcinogenesis.



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Metabolic activation of benzidine-based dyes.

Experimental Protocols

The following sections detail standardized protocols for key toxicological endpoints, based on OECD guidelines. These protocols are provided as a reference for the design and interpretation of studies on **Direct Black 168** or related compounds.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

- Objective: To determine the acute oral toxicity of a substance.[11][12]
- Test Animals: Typically rats, with a stepwise procedure using a small number of animals.[12]
- Procedure:
 - A single dose of the test substance is administered orally to a group of animals.
 - The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).
 - Observations are made for mortality and clinical signs of toxicity for up to 14 days.[11]
 - The procedure is repeated with higher or lower fixed doses depending on the observed toxicity, allowing for classification of the substance into a toxicity category.

Acute Dermal Toxicity (OECD 402)

- Objective: To assess the acute toxicity of a substance applied to the skin.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Test Animals: Typically rats or rabbits.[\[16\]](#)
- Procedure:
 - The test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area).
 - The application site is covered with a porous gauze dressing for a 24-hour exposure period.[\[13\]](#)[\[15\]](#)
 - Animals are observed for signs of toxicity and mortality for at least 14 days.
 - A limit test at a dose of 2000 mg/kg body weight is often performed.[\[13\]](#)

Skin Irritation/Corrosion (OECD 404)

- Objective: To determine the potential of a substance to cause skin irritation or corrosion.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)
- Test Animals: Typically albino rabbits.[\[18\]](#)
- Procedure:
 - A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin.
 - The treated area is covered with a gauze patch for a 4-hour exposure period.
 - Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.[\[19\]](#)
 - The reversibility of any observed effects is also assessed.

Eye Irritation/Corrosion (OECD 405)

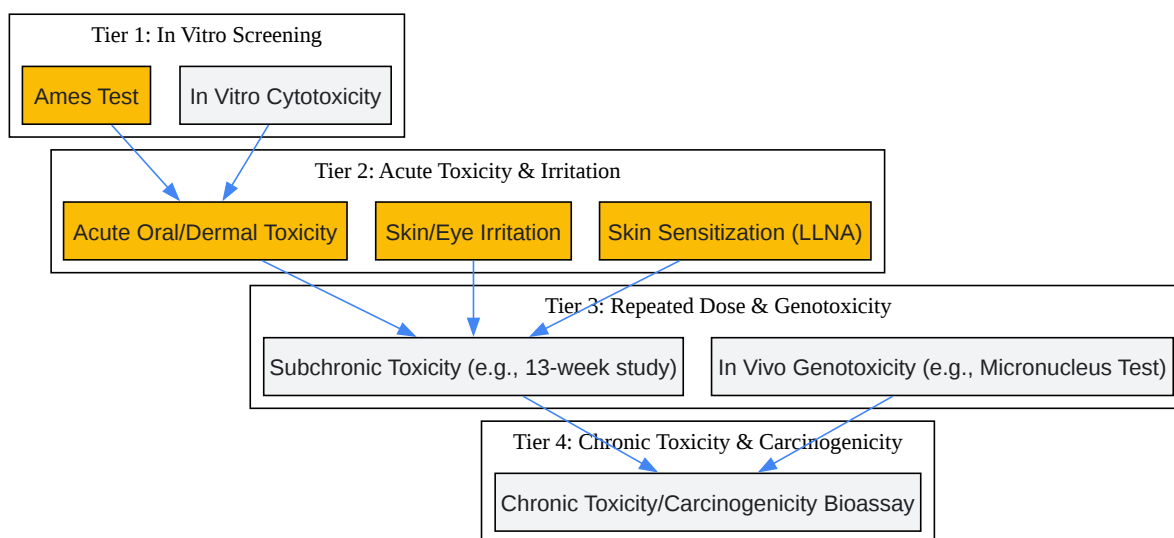
- Objective: To determine the potential of a substance to cause eye irritation or corrosion.[1][21][22][23][24]
- Test Animals: Typically albino rabbits.[22]
- Procedure:
 - A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye.[21][23]
 - The other eye remains untreated and serves as a control.[21]
 - The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[22][23]
 - The reversibility of the effects is observed for up to 21 days.[24]

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)

- Objective: To determine the potential of a substance to induce skin sensitization.[25][26][27][28][29]
- Test Animals: Mice.[27]
- Procedure:
 - The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.
 - On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.
 - After a specified time, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.
 - The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of the radioisotope, which indicates a sensitization response.[25]

Mutagenicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

- Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of *Salmonella typhimurium* and/or *Escherichia coli*.[\[30\]](#)[\[31\]](#)
- Procedure:
 - Histidine-dependent strains of *S. typhimurium* (or tryptophan-dependent strains of *E. coli*) are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[\[31\]](#)
 - The bacteria are plated on a minimal agar medium lacking the required amino acid.
 - After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.
 - A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[\[30\]](#)



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Tiered approach to toxicological testing.

Conclusion

The available toxicological data for **Direct Black 168** are insufficient to conduct a comprehensive risk assessment. While acute toxicity appears to be low, the absence of data for critical endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity is a significant data gap. Given its classification as a benzidine-based azo dye, there is a strong reason to suspect that **Direct Black 168** may be carcinogenic following metabolic reduction to benzidine. The well-documented carcinogenicity of other benzidine-based dyes, such as Direct Black 38, underscores this concern. Further toxicological testing of **Direct Black 168**, following standardized protocols such as those outlined in this guide, is necessary to adequately characterize its potential hazards to human health.

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